Welcome to the BenchChem Online Store!
molecular formula C11H19N5 B8494151 2-(4-Isopropyl-piperazin-1-yl)-pyrimidin-5-ylamine

2-(4-Isopropyl-piperazin-1-yl)-pyrimidin-5-ylamine

Cat. No. B8494151
M. Wt: 221.30 g/mol
InChI Key: ALHLOWANWZRJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536175B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 33.1 but using 2-(4-isopropyl-piperazin-1-yl)-5-nitro-pyrimidine (Step 35.2) and stirring the reaction mixture for 1.5 h. The title compound: ESI-MS: 222.1 [M+H]+; TLC: Rf=0.13 (DCM/MeOH/NH3aq, 94:5:1).
Name
2-(4-isopropyl-piperazin-1-yl)-5-nitro-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][N:11]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>C(Cl)Cl.CO>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[N:15]=[CH:14][C:13]([NH2:16])=[CH:12][N:11]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-(4-isopropyl-piperazin-1-yl)-5-nitro-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirring the reaction mixture for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in analogy to the procedure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=NC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.